1-(1H-Benzoimidazol-2-yl)-piperidin-4-ylamine hydrochloride is an organic compound that belongs to the class of benzimidazole derivatives, characterized by its unique structural features which include a benzimidazole ring and a piperidine moiety. This compound is typically encountered as a white crystalline solid and is soluble in water and various organic solvents, making it suitable for a range of applications in medicinal chemistry and pharmacology.
The compound is classified under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. It has been studied for its potential therapeutic applications, particularly as an active pharmaceutical ingredient in drug development targeting various diseases.
The synthesis of 1-(1H-Benzoimidazol-2-yl)-piperidin-4-ylamine hydrochloride can be achieved through several synthetic routes. A common method involves:
Industrial production methods may involve large-scale batch processes optimized for yield and purity, utilizing techniques such as crystallization and filtration for purification.
The molecular formula of 1-(1H-Benzoimidazol-2-yl)-piperidin-4-ylamine hydrochloride is .
Key Structural Features:
The compound's structure can be represented using various chemical notation systems:
InChI=1S/C13H19ClN4.ClH/c1-2-17-12-6-4-3-5-11(12)15-13(17)16-9-7-14-8-10-16;/h3-6,14H,2,7-10H2,1H3;1H
CCN1C2=CC=CC=C2N=C1N3CCNCC3.Cl
The reactivity of 1-(1H-Benzoimidazol-2-yl)-piperidin-4-ylamine hydrochloride can be explored through various chemical reactions:
The mechanism of action for 1-(1H-Benzoimidazol-2-yl)-piperidin-4-ylamine hydrochloride primarily involves its interaction with specific biological targets:
Data from pharmacological studies indicate that compounds in this class may exhibit significant activity against various biological targets, including kinases and other enzymes involved in cellular processes.
The physical properties of 1-(1H-Benzoimidazol-2-yl)-piperidin-4-ylamine hydrochloride include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in water and organic solvents |
Melting Point | Specific data not available |
Chemical properties include:
This compound has potential applications in several scientific areas:
Ongoing research continues to explore the full spectrum of biological activities associated with 1-(1H-Benzoimidazol-2-yl)-piperidin-4-ylamine hydrochloride, highlighting its importance in medicinal chemistry and drug discovery efforts.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: